4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide
Description
4-Nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is a benzamide derivative featuring a trichloroethylamine backbone and a 3-methylphenyl substituent. Its structural complexity arises from the combination of electron-withdrawing (nitro, trichloroethyl) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C16H14Cl3N3O3 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-10-3-2-4-12(9-10)20-15(16(17,18)19)21-14(23)11-5-7-13(8-6-11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
KHAAMTBITQUKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the modulation of biological pathways and cellular functions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of benzamide derivatives is highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to targets like TRPA1 and DHFR by increasing electrophilicity .
- Heterocyclic moieties (e.g., thiadiazole in ) improve enzyme inhibition via π-π stacking and hydrogen bonding .
- Species-specific activity : AMG2504 shows differential potency at human vs. rat TRPA1, highlighting the need for species-aware drug design .
Pharmacological and Computational Insights
- DHFR inhibitors: Thiadiazole-containing derivatives () show enhanced docking scores (-12.3 kcal/mol) compared to non-heterocyclic analogs, suggesting improved target engagement .
- Solubility and bioavailability : Sulfamoyl () and methoxy () groups improve aqueous solubility, addressing a common limitation in trichloroethyl benzamides .
Limitations and Contradictions
- Target variability: Compounds like AMG2504 (TRPA1) and derivatives (DHFR) cannot be directly compared for potency due to differing mechanisms.
- Data gaps : Pharmacokinetic parameters (e.g., IC50, bioavailability) are missing for many analogs, limiting translational insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
